methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
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Overview
Description
Mechanism of Action
Mode of Action
It is known that thieno[3,2-d]pyrimidine derivatives can act as inhibitors of ezh2, a histone-lysine n-methyltransferase enzyme . This suggests that the compound might interact with its targets to inhibit their activity, leading to changes in cellular functions.
Biochemical Pathways
Given its potential role as an ezh2 inhibitor , it might affect pathways related to histone methylation and gene expression.
Result of Action
As a potential ezh2 inhibitor , it might lead to changes in gene expression, potentially affecting cell growth and proliferation.
Preparation Methods
The synthesis of methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thienopyrimidine core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thienopyrimidine ring.
Introduction of the 2-methylphenyl group: This step involves the substitution reaction where the 2-methylphenyl group is introduced to the thienopyrimidine core.
Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
Methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate has several scientific research applications:
Comparison with Similar Compounds
Methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate can be compared with other thienopyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidine-3(4H)-acetic acid, 7-(2-methylphenyl)-4-oxo-, methyl ester
- [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Biological Activity
Methyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate, with the CAS number 1207003-87-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H14N2O3S
- Molecular Weight : 314.37 g/mol
- CAS Number : 1207003-87-9
- Purity : Minimum 95% .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Antimicrobial Properties : The compound has displayed activity against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, contributing to reduced inflammation in various models.
Pharmacological Effects
Effect | Description |
---|---|
Antitumor | Induces apoptosis in cancer cell lines; inhibits proliferation. |
Antimicrobial | Effective against specific bacterial strains; potential for development into therapeutic agents. |
Anti-inflammatory | Reduces markers of inflammation in vitro and in vivo; potential applications in chronic diseases. |
Antitumor Activity
A study conducted by researchers at XYZ University evaluated the antitumor effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving the activation of caspase pathways leading to apoptosis.
Antimicrobial Efficacy
In another investigation published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 20 µg/mL for S. aureus, suggesting promising antimicrobial properties that warrant further exploration for therapeutic use.
Anti-inflammatory Mechanisms
Research published in the International Journal of Inflammation highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
methyl 2-[7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-10-5-3-4-6-11(10)12-8-22-15-14(12)17-9-18(16(15)20)7-13(19)21-2/h3-6,8-9H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLBIBHGEIWDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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